(2-bromo-1-cyclopentylethyl)benzene

Organic Chemistry Synthetic Methodology Physicochemical Properties

(2-Bromo-1-cyclopentylethyl)benzene, with CAS registry number 958027-84-4, is an organic compound classified as an aryl bromide. It possesses a molecular formula of C13H17Br and a molecular weight of 253.2 g/mol.

Molecular Formula C13H17Br
Molecular Weight 253.2
CAS No. 958027-84-4
Cat. No. B6227082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-bromo-1-cyclopentylethyl)benzene
CAS958027-84-4
Molecular FormulaC13H17Br
Molecular Weight253.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Bromo-1-cyclopentylethyl)benzene (CAS 958027-84-4): Technical Specifications and Procurement Baseline


(2-Bromo-1-cyclopentylethyl)benzene, with CAS registry number 958027-84-4, is an organic compound classified as an aryl bromide . It possesses a molecular formula of C13H17Br and a molecular weight of 253.2 g/mol . Structurally, it features a benzene ring attached to a 2-bromo-1-cyclopentylethyl substituent, presenting a secondary alkyl bromide motif . This compound is utilized as a building block and synthetic intermediate in chemical research .

Classification Aryl bromide; secondary alkyl halide synthetic intermediate
Reaction Fit Nucleophilic substitution, cross-coupling, selective alkylation
Scaffold Utility Cyclopentyl-ethyl-phenyl fragment for complex molecular architectures

(2-Bromo-1-cyclopentylethyl)benzene (958027-84-4): Structural Determinants of Non-Interchangeability


The precise substitution pattern on (2-bromo-1-cyclopentylethyl)benzene—specifically the secondary alkyl bromide on a cyclopentylethyl chain attached to a phenyl ring—critically influences its reactivity and physicochemical profile . Unlike primary alkyl bromides (e.g., (2-bromoethyl)cyclopentane) or aryl bromides (e.g., 1-bromo-2-cyclopentylbenzene), its secondary benzylic/alkyl bromide center dictates unique nucleophilic substitution rates and selectivity . This structural specificity prevents generic interchangeability in synthetic pathways or biological assays, as even minor alterations in the alkyl chain or ring substitution can significantly alter reaction outcomes and molecular interactions .

Compound
Key Structural/Reactivity Feature
Target
Secondary alkyl bromide, phenyl-attached; sterically hindered SN2 center
Primary analog
Primary alkyl bromide; faster SN2, different selectivity profile
Aryl analog
Aryl bromide directly on ring; distinct electronic and steric environment
Substitution pattern alters nucleophilic displacement rates and chemoselectivity. Reactivity profiles may not transfer directly between primary, secondary, and aryl bromides — method re-optimization may be required.

(2-Bromo-1-cyclopentylethyl)benzene (958027-84-4): Comparative Analytical Data for Procurement Decisions


Molecular Weight and Structural Complexity as Determinants of Physicochemical Behavior

(2-Bromo-1-cyclopentylethyl)benzene (MW: 253.2 g/mol) is significantly heavier and structurally more complex than simpler bromoalkyl analogs like (2-bromoethyl)cyclopentane (MW: 177.08 g/mol) . This difference in molecular weight and the presence of an aromatic ring impart distinct boiling point, solubility, and chromatographic behavior, which are critical factors in purification and reaction optimization.

MW Comparison
Reported comparison
253.2 vs 177.08 g/mol
Impacts purification and physical handling
Higher MW may alter HPLC retention and solubility
Organic Chemistry Synthetic Methodology Physicochemical Properties

Reactivity Profile of Secondary Alkyl Bromide vs. Primary Analogs

The target compound contains a secondary alkyl bromide, whereas (2-bromoethyl)cyclopentane features a primary alkyl bromide . In nucleophilic substitution (SN2) reactions, primary bromides generally react faster than secondary bromides due to steric hindrance. This kinetic difference mandates distinct reaction conditions (e.g., temperature, catalyst) and influences product yields and selectivities in multi-step syntheses .

SN2 Reactivity
Class-level inference
Secondary bromide (sterically hindered)
May require adjusted reaction conditions
Slower SN2 kinetics vs primary alkyl bromides
Organic Synthesis Reaction Kinetics Nucleophilic Substitution

Lipophilicity and Membrane Permeability Implications from Structural Analogs

The lipophilicity (LogP) of (2-bromo-1-cyclopentylethyl)benzene is expected to be higher than that of non-aromatic analogs like (2-bromoethyl)cyclopentane (predicted LogP ~3.5) [1]. This property is critical for passive membrane permeability in biological systems, suggesting the compound may serve as a superior scaffold for designing CNS-penetrant molecules compared to its less lipophilic, non-aromatic counterparts .

Predicted LogP
In silico prediction
~4.5 (target) vs ~3.5 (analog)
Supports lipophilicity-dependent assay design
May support CNS research compound selection
Medicinal Chemistry Drug Design ADME Properties

(2-Bromo-1-cyclopentylethyl)benzene (958027-84-4): Optimal Use Cases Based on Quantitative Differentiation


Synthesis of Cyclopentyl-Containing Bioactive Molecules

The compound's secondary alkyl bromide and aromatic moiety make it a strategic intermediate for introducing a cyclopentyl-ethyl-phenyl fragment into drug candidates . Its distinct reactivity profile, compared to primary bromides, allows for selective alkylation steps in the construction of complex molecular architectures, particularly in medicinal chemistry programs targeting CNS disorders where enhanced lipophilicity is desired .

Material Science: Precursor for Specialty Polymers

The unique combination of an aromatic ring and a cyclopentyl group in (2-bromo-1-cyclopentylethyl)benzene can impart desirable thermal and mechanical properties to polymers . Its use as a monomer or chain-end functionalizing agent is justified when a higher molecular weight and specific hydrophobic/hydrophilic balance are required, differentiating it from simpler alkyl bromide building blocks .

Chemical Biology Probe Development

The compound's secondary bromide serves as a versatile handle for late-stage functionalization, enabling the attachment of reporter tags (e.g., fluorophores, biotin) to cyclopentyl-ethyl-phenyl scaffolds . Its structural complexity, relative to primary bromoalkyl analogs, can improve binding affinity and selectivity in target engagement studies by providing additional hydrophobic contacts .

Application
Selection Property
Validation Focus
Synthesis of cyclopentyl-containing research compounds
Secondary bromide with aromatic-cyclopentyl motif
Selective alkylation and purification profile
Polymer research monomer / functionalizing agent
Aromatic-cyclopentyl motif for thermal/mechanical properties
Monomer reactivity and polymer property assessment
Chemical biology probe research
Late-stage functionalization via secondary bromide
Reporter tag attachment and binding affinity research

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